5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
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Overview
Description
The compound 5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo7annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate is a complex organic molecule with significant biological and chemical properties. It is a catechin derivative, known for its antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the addition of various functional groups. The synthetic route often includes:
- Formation of the benzopyran ring : This is achieved through cyclization reactions involving phenolic compounds.
- Addition of hydroxy groups : Hydroxylation reactions are used to introduce hydroxy groups at specific positions on the benzopyran ring.
- Formation of the benzoannulen structure : This involves further cyclization and functionalization steps to create the complex benzoannulen structure .
Industrial Production Methods: large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including:
- Oxidation : The hydroxy groups can be oxidized to form quinones.
- Reduction : The carbonyl groups can be reduced to alcohols.
- Substitution : The aromatic rings can undergo electrophilic and nucleophilic substitution reactions .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
- Substitution : Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed .
Major Products:
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
- Chemistry : Used as a model compound for studying complex organic reactions and mechanisms.
- Biology : Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
- Medicine : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
- Industry : Utilized in the development of new materials and chemical processes .
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response and inflammation .
Comparison with Similar Compounds
Similar Compounds:
- Catechin : A simpler flavonoid with similar antioxidant properties.
- Epicatechin : Another flavonoid with comparable biological activities.
- Theaflavin : A related compound found in tea, known for its health benefits .
Uniqueness: What sets this compound apart is its complex structure, which allows for multiple interactions with biological targets and a broader range of chemical reactivity. This complexity also contributes to its potent antioxidant activity and potential therapeutic applications .
Properties
Molecular Formula |
C36H28O16 |
---|---|
Molecular Weight |
716.6 g/mol |
IUPAC Name |
[5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)34(50-27(18)7-14)12-1-16-17(9-25(44)33(48)30(16)32(47)24(43)2-12)35-29(11-19-21(40)6-15(38)8-28(19)51-35)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47) |
InChI Key |
GPLOTACQBREROW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O |
Origin of Product |
United States |
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